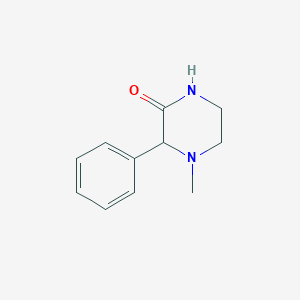

4-Methyl-3-phenylpiperazin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-8-7-12-11(14)10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVJOLVZDVEQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290687 | |

| Record name | 4-methyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-20-7 | |

| Record name | 5368-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Significance of a Versatile Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the piperazine moiety stands out as a privileged scaffold, forming the core of numerous clinically significant drugs.[1][2][3] Its unique conformational flexibility and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 4-Methyl-3-phenylpiperazin-2-one (CAS No. 5368-20-7) emerges as a critical, albeit often overlooked, synthetic intermediate. While not a therapeutic agent in its own right, its structural features provide a direct pathway to more complex and pharmacologically active molecules, most notably as a precursor to the widely used antidepressant, Mirtazapine.[4][5]

This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, analytical characterization, and pivotal role in drug discovery. As senior application scientists, our goal is to not only present robust protocols but also to elucidate the underlying chemical principles and strategic considerations that inform these methodologies. This document is designed to be a practical and insightful resource for researchers engaged in the synthesis and development of piperazine-based pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 5368-20-7 | [6] |

| Molecular Formula | C₁₁H₁₄N₂O | [6] |

| Molecular Weight | 190.24 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane | Inferred from synthetic protocols |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the cyclization of appropriate precursors. The following protocol outlines a common and effective method.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond and the C-N bond of the piperazine ring, suggesting a convergent synthesis from readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methodologies for the synthesis of N-substituted piperazin-2-ones and is designed for high yield and purity.[7][8]

Step 1: Synthesis of N-(2-(Methylamino)ethyl)-2-phenylacetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethylenediamine (10.0 g, 0.135 mol) in 100 mL of dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride (20.8 g, 0.135 mol) in 50 mL of DCM to the stirred solution of N-methylethylenediamine over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

-

Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(2-(methylamino)ethyl)-2-phenylacetamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the purified N-(2-(methylamino)ethyl)-2-phenylacetamide (from Step 1) in 100 mL of a suitable high-boiling solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.

-

Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to the solution.

-

Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a few drops of methanol. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with expected spectral data inferred from closely related structures.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, the N-methyl group, and the methine proton at the 3-position.

-

δ 7.2-7.4 ppm (m, 5H, Ar-H)

-

δ 4.5-4.7 ppm (s, 1H, CH-Ph)

-

δ 2.8-3.5 ppm (m, 4H, piperazine-CH₂)

-

δ 2.4 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~170 ppm (C=O)

-

δ ~135-140 ppm (quaternary Ar-C)

-

δ ~125-130 ppm (Ar-CH)

-

δ ~60 ppm (C-Ph)

-

δ ~50-55 ppm (piperazine-CH₂)

-

δ ~45 ppm (N-CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

~1650 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic groups (methyl and methylene).

-

~1600 and 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

[M+H]⁺: Expected at m/z 191.1184 (calculated for C₁₁H₁₅N₂O⁺).

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the phenyl group, the methyl group, and cleavage of the piperazine ring.

The Pivotal Role as a Synthetic Intermediate: The Gateway to Mirtazapine

The primary significance of this compound lies in its utility as a precursor to 1-methyl-3-phenylpiperazine, a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine.[4][5][12]

Reduction to 1-Methyl-3-phenylpiperazine

The amide functionality in this compound can be effectively reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13]

Experimental Protocol: Reduction of the Lactam

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.

-

Reflux and Monitoring: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Isolation: Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 1-methyl-3-phenylpiperazine, which can be purified by distillation or column chromatography.

From Intermediate to Active Pharmaceutical Ingredient (API): The Synthesis of Mirtazapine

1-Methyl-3-phenylpiperazine serves as the foundational building block for the construction of the tetracyclic ring system of Mirtazapine. The synthesis typically involves the reaction of 1-methyl-3-phenylpiperazine with a suitable pyridine derivative, followed by a series of cyclization and reduction steps.[14][15] The availability of high-purity 1-methyl-3-phenylpiperazine, derived from this compound, is therefore critical for the efficient and scalable production of this important antidepressant.

Caption: The synthetic pathway from this compound to Mirtazapine.

Conclusion and Future Perspectives

This compound, while not possessing inherent pharmacological activity, holds a significant position in the realm of medicinal chemistry. Its straightforward synthesis and strategic placement of functional groups make it an invaluable intermediate for the construction of more complex and biologically active molecules. The detailed protocols and analytical data presented in this guide are intended to empower researchers to confidently synthesize and utilize this versatile building block in their drug discovery and development endeavors. As the demand for novel central nervous system therapeutics continues to grow, the importance of foundational intermediates like this compound in enabling the efficient synthesis of new chemical entities cannot be overstated.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

Wiley Online Library. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

-

Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

-

SynDrug. Mirtazapine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1-Methyl-3-phenylpiperazine: Properties, Synthesis & Applications. [Link]

-

ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

-

International Journal of PharmTech Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

-

Thieme. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

-

ResearchGate. Synthesis of antidepressant-mirtazapine. [Link]

-

Wiley Online Library. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Quick Company. A Process For Preparing 1 Methyl 3 Phenylpiperazine. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Princeton University. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

NIST WebBook. Piperazine, 1-methyl-. [Link]

-

ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

-

National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

-

ResearchGate. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

-

YouTube. IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. [Link]

-

NIST WebBook. Piperazine, 1-methyl-. [Link]

-

PubChem. 1-Methylpiperazine. [Link]

-

NIST WebBook. Piperazine, 1-methyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. US20040242879A1 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. sphinxsai.com [sphinxsai.com]

- 13. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]

- 14. Mirtazapine, Azamianserin, Org-3770, Remeron SolTab, Zispin, Remergil, Remeron, Remergon-药物合成数据库 [drugfuture.com]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 4-Methyl-3-phenylpiperazin-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Methyl-3-phenylpiperazin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of novel phenylpiperazinone scaffolds.

Introduction

This compound is a heterocyclic organic compound belonging to the phenylpiperazinone class. The piperazine ring is a prevalent structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its derivatives have shown a wide range of biological activities, including interactions with central nervous system targets. The presence of a phenyl group and a lactam functionality within the piperazine core suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. This guide will delve into the known characteristics of this molecule, from its fundamental properties to its synthesis and potential for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the key identifiers and characteristics of this compound.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 5368-20-7 (Primary), 799796-66-0 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Canonical SMILES | CN1CCN(C(=O)C1)C2=CC=CC=C2 | [2] |

| InChI Key | GHFORXSVFVCFSN-UHFFFAOYSA-N | [2] |

Physical Properties

Table of Physical Properties for 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)

| Property | Value | Source |

| Melting Point | 56-60 °C | [3] |

| Boiling Point | 85 °C at 0.5 mmHg | [3] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol. | [3] |

Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in its initial characterization.

| Property | Value | Source |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through the N-alkylation of a 3-phenylpiperazin-2-one precursor. A general and efficient method for the synthesis of 1-alkyl-2-oxo-3-phenylpiperazines has been described, which can be adapted for the specific methylation at the 4-position.[4]

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the synthesis of the 3-phenylpiperazin-2-one core, followed by N-methylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of related 1-alkyl-2-oxo-3-phenylpiperazines.[4]

Step 1: Synthesis of 3-Phenylpiperazin-2-one

-

To a solution of phenylglycine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 30 minutes.

-

Add an excess of ethylenediamine and heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 3-phenylpiperazin-2-one.

Step 2: Synthesis of this compound

-

To a solution of 3-phenylpiperazin-2-one in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Stir the suspension at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a slight excess of a methylating agent (e.g., methyl iodide) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Purification and Characterization Logic

The choice of purification by column chromatography is based on the expected polarity of the product and potential impurities. The progress of the reaction and the purity of the final compound should be assessed by TLC and confirmed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is to be achieved through spectroscopic methods as detailed in the following section.

Structural Elucidation and Analytical Methods

Definitive structural characterization is paramount for any novel or synthesized compound. While specific experimental spectra for this compound are not available in the public domain, this section outlines the expected spectral characteristics and provides data for a closely related compound for illustrative purposes.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methyl group attached to the nitrogen (around 2.3-2.5 ppm), and multiplets for the methylene protons of the piperazine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a characteristic signal for the carbonyl carbon of the lactam (around 165-175 ppm), signals for the aromatic carbons, a signal for the methyl carbon, and signals for the methylene carbons of the piperazine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C-N stretching bands.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ).

Illustrative Spectroscopic Data of a Related Compound

The following data is for 1-Ethyl-2-oxo-3-phenylpiperazine , a structurally similar compound reported in the literature, to provide a reference for the expected spectral features.[4]

-

¹H NMR (300 MHz, CDCl₃) δ: 1.19 (t, 3H, J=7.2 Hz), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-7.40 (m, 5H).

-

¹³C NMR (300 MHz, CDCl₃) δ: 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8, 129.3, 140.4, 168.5.

-

MS (ESI, m/z): 205.2 [M+H]⁺.

-

IR (neat, cm⁻¹): 3312, 2934, 2873, 1639, 1451, 752, 698.

Proposed Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of synthesized this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Potential Pharmacological Relevance and Future Directions

While no direct pharmacological studies on this compound have been reported, the broader class of phenylpiperazine derivatives is rich in biologically active compounds, suggesting potential avenues for investigation.

Central Nervous System Activity

Many phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.[1] For instance, certain substituted phenylpiperazines have been evaluated as potential antipsychotics, antidepressants, and anxiolytics. The structural features of this compound make it a candidate for screening against these and other CNS targets.

Anticancer Potential

Recent studies have explored the anticancer properties of novel methyl piperazine derivatives.[5] These compounds have been shown to inhibit cancer cell growth, highlighting the potential of the piperazine scaffold in oncology drug discovery. Investigating the cytotoxic effects of this compound against various cancer cell lines could be a fruitful area of research.

Proposed Pharmacological Screening Cascade

For researchers interested in exploring the biological activity of this compound, a tiered screening approach is recommended.

Caption: A proposed workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a compound with a foundation in the well-established and pharmacologically relevant phenylpiperazine class. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, this guide provides a comprehensive overview of its chemical identity, a reliable synthetic approach, and a logical framework for its characterization and potential pharmacological evaluation. The structural features of this molecule present an intriguing starting point for medicinal chemists and drug discovery scientists to explore its potential in various therapeutic areas, particularly within the central nervous system and oncology. Further research is warranted to fully elucidate the properties and potential applications of this promising scaffold.

References

-

Appchem. This compound. [Link]

-

Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

-

Singh, P., Kumar, A., & Singh, R. (2021). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [Link]

-

ACE Biolabs. This compound. [Link]

- Handa, V. K., Rao, D. V. N. S., & Sivakumaran, M. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.

-

Shejul, P. B., & Shingare, M. S. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]

-

PubChem. This compound. [Link]

- Handa, V. K., Rao, D. V. N. S., & Sivakumaran, M. (2006).

-

PubChem. 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine. [Link]

-

PubChem. 1-Methyl-3-phenylpiperazine. [Link]

Sources

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H14N2O | CID 250678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-phenylpiperazine CAS#: 5271-27-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document elucidates the molecule's structural features, chemical identity, and physicochemical properties. Furthermore, it presents a detailed analysis of potential synthetic pathways and outlines a robust protocol for its characterization using modern spectroscopic techniques. The guide also contextualizes the compound's relevance by drawing comparisons to structurally related pharmacologically active agents, thereby highlighting its potential as a valuable building block in drug discovery and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section establishes the formal nomenclature and key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry No. | 5368-20-7 | Appchem[2] |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | Appchem[2] |

| PubChem CID | 250678 | PubChem[1] |

Molecular Structure Elucidation

The chemical behavior and potential biological activity of this compound are intrinsically linked to its molecular architecture.

Core Heterocyclic System: The Piperazin-2-one Scaffold

The core of the molecule is a piperazin-2-one ring. This is a six-membered heterocyclic system containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at the 2-position. This lactam functionality introduces polarity and potential hydrogen bonding capabilities, which are critical features in drug-receptor interactions.

Key Substituents and Stereochemistry

The piperazinone scaffold is substituted at two key positions:

-

C3-Position: A phenyl group (C₆H₅) is attached to the carbon atom situated between the two ring nitrogens. The presence of this aromatic ring introduces steric bulk and lipophilicity. The carbon at this position is a chiral center, meaning the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers.

-

N4-Position: A methyl group (CH₃) is attached to the nitrogen atom distal to the carbonyl group. This substitution blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor and increases the compound's basicity compared to an unsubstituted amine.

The specific arrangement of these groups defines the compound's unique three-dimensional shape and chemical reactivity.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are essential for designing experimental conditions, predicting its behavior in biological systems, and ensuring proper handling and storage.

| Property | Value | Notes / Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | Appchem[2] |

| Topological Polar Surface Area | 41.1 Ų | Computed; chem960.com[3] |

| Hydrogen Bond Donors | 1 | The N-H group at the N1 position. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the N4 nitrogen. |

| Rotatable Bond Count | 1 | The bond connecting the phenyl group to the ring. |

| XLogP3 | 1.0 | Computed; chem960.com[3] |

| Boiling Point | 409.5 ± 45.0 °C at 760 mmHg | Predicted; chem960.com[3] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted; chem960.com[3] |

| Storage Conditions | Store at -20°C for long-term stability. | Recommended; chem960.com[3] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a logical retrosynthetic analysis based on established organic chemistry principles allows for the design of a robust synthetic protocol. The synthesis of related phenylpiperazine derivatives often involves the cyclization of acyclic precursors.[4][5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the amide bond and the C-N bond of the ethylenediamine fragment. This approach identifies N-methylethylenediamine and a derivative of phenylacetic acid as key starting materials.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

This protocol is a proposed pathway and requires laboratory optimization for reaction conditions and purification methods.

Step 1: Synthesis of N-(2-(methylamino)ethyl)-2-phenylacetamide

-

Dissolve N-methylethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of phenylacetyl chloride (1.0 eq) dropwise to the cooled solution while stirring. The use of a non-nucleophilic base like triethylamine (1.1 eq) is recommended to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel) to yield the desired mono-acylated intermediate.

Step 2: Cyclization to this compound

-

Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at room temperature. Causality Note: This base is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic attack to displace a leaving group and form the lactam ring.

-

This step assumes an initial acylation with a haloacetyl halide instead of phenylacetyl chloride to install the carbonyl and a leaving group in one step. A more direct, albeit potentially lower-yielding, approach is thermal cyclization.

-

Alternative Cyclization: Heat the N-(2-(methylamino)ethyl)-2-phenylacetamide intermediate at reflux in a high-boiling solvent. This can induce cyclization via elimination of water, though it may require a catalyst.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by adding it to a cooled saturated ammonium chloride solution.

-

Perform an aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The spectrum should display distinct signals corresponding to the different proton environments.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm (5H) for the phenyl ring.

-

Piperazinone Ring Protons: Complex multiplets between δ 2.5-4.0 ppm for the CH and CH₂ groups of the heterocyclic ring.

-

N-Methyl Protons: A singlet around δ 2.3-2.5 ppm (3H).

-

N-H Proton: A broad singlet, potentially between δ 5.0-8.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Aliphatic Carbons: Signals for the piperazinone ring carbons and the N-methyl carbon in the upfield region (δ 30-60 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 190 or 191, respectively, corresponding to the molecular weight of the compound.

-

Relevance in Medicinal Chemistry and Drug Development

Phenylpiperazine derivatives are a well-established class of compounds with a wide range of biological activities, frequently targeting the central nervous system.[6]

Structural Relationship to Mirtazapine Intermediates

The isomeric compound, 1-methyl-3-phenylpiperazine, is a well-documented key intermediate in the synthesis of Mirtazapine, a widely used antidepressant.[7] The synthesis of this key intermediate often proceeds through piperazinone precursors, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.[7] This establishes a clear precedent for the utility of the piperazinone scaffold in constructing complex, pharmacologically active molecules. This compound represents a structural variant within this chemical space and could serve as a precursor for novel analogues or be investigated as a potential impurity in related synthetic routes.

Potential as a Research Chemical

Compounds containing the phenylpiperazine motif have shown affinity for various neurological targets, including serotonin, dopamine, and adrenergic receptors.[6][8] The specific substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies. By serving as a rigid scaffold, it allows researchers to systematically explore how modifications to the phenyl ring or the N1 position impact biological activity, selectivity, and pharmacokinetic properties. Its potential to serve as a building block for more complex molecules further enhances its value to the drug development community.

Conclusion

This compound is a chiral heterocyclic compound with a well-defined molecular structure and predictable chemical properties. Its structural relationship to known pharmaceutical intermediates underscores its potential as a valuable building block in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and a framework for its analytical characterization. For researchers and professionals in drug development, this compound represents an intriguing scaffold for the exploration of novel chemical entities with potential therapeutic applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Appchem. (n.d.). This compound | 5368-20-7. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 6, 2026, from [Link]

- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl -3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809.

-

Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

-

Vaidya, N. A., et al. (1994). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 21(4), 573-579. Retrieved from [Link]

- Gümüş, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved January 6, 2026, from [Link]

-

Siwek, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). Retrieved from [Link]

Sources

- 1. This compound | C11H14N2O | CID 250678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 157977-91-8(3-(4-methylphenyl)piperazin-2-one) | Kuujia.com [kuujia.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. isaacpub.org [isaacpub.org]

- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 8. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-phenylpiperazin-2-one

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazin-2-one motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of small-molecule drugs and bioactive natural products.[1] Its unique structural conformation allows it to serve as a constrained peptidomimetic, making it a valuable component in the design of novel therapeutics.[2] Notable examples of bioactive molecules containing the piperazin-2-one core include the antihelminthic drug Praziquantel and the potent anticancer alkaloid Agelastatin A.[1] The synthesis of specifically substituted piperazin-2-ones, such as 4-Methyl-3-phenylpiperazin-2-one, is of significant interest as it serves as a key intermediate in the synthesis of pharmacologically active compounds, including the antidepressant Mirtazapine.[3][4]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a deep and applicable understanding of the synthetic strategies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and the avoidance of hazardous reagents. This guide will focus on two primary, field-proven methodologies:

-

N-Alkylation of a Precursor Piperazin-2-one: This is a direct and common approach that involves the synthesis of a 3-phenylpiperazin-2-one scaffold followed by selective methylation at the N4 position.

-

Cyclization of Acyclic Precursors: This method involves the construction of the piperazin-2-one ring from linear starting materials already containing the desired N-methyl group.

Pathway 1: N-Alkylation of 4-Protected-3-phenylpiperazin-2-one

This pathway is a robust and frequently employed method that offers excellent control over the final product's structure. It involves three key stages: formation of a protected piperazin-2-one, N1-alkylation (methylation), and subsequent deprotection of the N4 position, which in the context of our target molecule would be followed by methylation of the N4 position. A variation of this approach involves the direct methylation of a 4-substituted-3-phenylpiperazin-2-one. A particularly relevant example is the synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, a novel intermediate that can be debenzylated to yield 1-methyl-2-oxo-3-phenylpiperazine (a tautomer of our target).[3][4][5] For the synthesis of this compound, a direct methylation of 3-phenylpiperazin-2-one at the N4 position is the most direct alkylation approach.

Rationale for Experimental Design

The use of a protecting group on one of the nitrogen atoms is crucial for achieving selective alkylation. The choice of protecting group, such as a benzyl or Boc group, is dictated by its stability under the alkylation conditions and the ease of its subsequent removal.[5][6] Sodium hydride is a common and effective base for the deprotonation of the amide nitrogen, creating a nucleophilic anion that readily reacts with an alkylating agent like methyl iodide.[3][4]

Experimental Protocol: Synthesis via N-Alkylation

Step 1: Synthesis of 3-Phenylpiperazin-2-one

This precursor can be synthesized via the condensation of ethyl α-bromophenylacetate with ethylenediamine.

-

To a solution of ethylenediamine in a suitable solvent such as ethanol, add ethyl α-bromophenylacetate dropwise at room temperature.

-

Stir the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 3-phenylpiperazin-2-one.

Step 2: N4-Methylation of 3-Phenylpiperazin-2-one

-

Suspend 3-phenylpiperazin-2-one in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N4 nitrogen.

-

After stirring for a short period, add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Visualization of Pathway 1

Caption: N-Alkylation pathway to this compound.

Pathway 2: Reductive Amination and Cyclization

An alternative and elegant approach involves the construction of the piperazinone ring through a cascade reaction. A notable example is the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine.[7] This methodology offers the advantage of diversity-oriented synthesis.

Rationale for Experimental Design

This strategy builds the heterocyclic ring from acyclic precursors, allowing for the introduction of substituents at various positions. The use of a primary amine, in this case, methylamine, directly installs the required methyl group at the N4 position. The reductive coupling is a key step that forms an intermediate which then undergoes intramolecular cyclization to yield the desired piperazin-2-one.

Experimental Protocol: Synthesis via Reductive Amination and Cyclization

Step 1: Preparation of 2-chloro-N-(phenylacetyl)acetamide

-

React phenylacetic acid with a chlorinating agent (e.g., thionyl chloride) to form phenylacetyl chloride.

-

In a separate flask, prepare a solution of 2-amino-2-chloroacetamide.

-

Add the phenylacetyl chloride dropwise to the solution of 2-amino-2-chloroacetamide under basic conditions (e.g., in the presence of triethylamine) to yield 2-chloro-N-(phenylacetyl)acetamide.

Step 2: Reductive Amination and Cyclization

-

Dissolve 2-chloro-N-(phenylacetyl)acetamide in a suitable solvent such as methanol.

-

Add an aqueous solution of methylamine.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by LC-MS).

-

The reaction proceeds via the formation of an imine intermediate, which is then reduced and undergoes spontaneous intramolecular cyclization to form this compound.

-

Work up the reaction by quenching any remaining reducing agent, followed by extraction with an organic solvent.

-

Purify the product using column chromatography.

Visualization of Pathway 2

Caption: Reductive amination and cyclization pathway.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: N-Alkylation | Pathway 2: Reductive Amination & Cyclization |

| Starting Materials | Readily available | Requires multi-step precursor synthesis |

| Reaction Steps | Fewer steps if precursor is available | More steps overall |

| Control of Selectivity | High, especially with protecting groups | Good, determined by the choice of amine |

| Scalability | Generally scalable | May require optimization for large scale |

| Potential Hazards | Use of sodium hydride (pyrophoric) | Use of sodium cyanoborohydride (toxic) |

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple robust pathways. The N-alkylation of a pre-formed 3-phenylpiperazin-2-one ring is a direct and well-controlled method, particularly suitable for specific derivatization. On the other hand, the reductive amination and cyclization approach offers greater flexibility for creating a diverse library of substituted piperazin-2-ones.

The choice of the optimal synthetic route will depend on the specific objectives of the research or development program. Future efforts in this field are likely to focus on the development of more efficient and greener catalytic methods, such as asymmetric hydrogenation, to produce enantiomerically pure piperazin-2-one derivatives, which are often required for pharmaceutical applications.[1] The continued exploration of novel cascade reactions will also be crucial in streamlining the synthesis of these valuable heterocyclic compounds.[2][8]

References

- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Google Search URL

- Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: Google Search URL

- Title: Synthesis of Piperazin-2-ones - Thieme Chemistry Source: Google Search URL

- Title: Enantioselective Synthesis of Piperazin-2 Source: Google Search URL

- Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate Source: Google Search URL

- Title: New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate Source: Google Search URL

- Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives Source: Google Search URL

- Title: US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents Source: Google Search URL

- Title: WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents Source: Google Search URL

- Title: Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH Source: Google Search URL

- Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI Source: Google Search URL

- Title: Novel method for the preparation of piperazine and its derivatives - Justia Patents Source: Google Search URL

- Title: US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents Source: Google Search URL

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. thieme-connect.com [thieme-connect.com]

- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Foreword: The Piperazin-2-one Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 4-Methyl-3-phenylpiperazin-2-one Derivatives

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular architecture. Certain chemical scaffolds consistently emerge as "privileged structures," demonstrating a remarkable capacity to interact with a wide array of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, promising subclass: This compound derivatives . The incorporation of a lactam function within the piperazine ring, combined with the strategic placement of methyl and phenyl groups, creates a rigidified structure with distinct stereochemical and electronic properties. This core structure is an intriguing starting point for developing novel modulators of complex biological systems. This document serves as a technical exploration of the known and potential biological activities of these derivatives, grounded in experimental evidence and providing practical insights for their synthesis and evaluation. We will delve into their anticancer, neuroprotective, and anti-inflammatory potential, supported by detailed protocols and structure-activity relationship (SAR) analyses.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. The chosen synthetic route must be efficient, scalable, and allow for the introduction of chemical diversity. A common approach involves the cyclization of appropriately substituted diamine precursors.

A plausible and efficient synthetic strategy begins with the condensation of an aromatic aldehyde, such as benzaldehyde, with a haloamine to form an imine tautomer. This intermediate can then undergo cyclization with a second haloamine component, followed by reduction, to yield the piperazine ring.[3] The "-2-one" lactam functionality can be introduced by starting with α-amino acid derivatives or through oxidation of the piperazine ring. The 1-Methyl-3-phenylpiperazine core is a known key intermediate in the synthesis of the antidepressant Mirtazapine, highlighting the scaffold's relevance in neuropharmacology.[4]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing derivatives of the core scaffold. This multi-step process allows for modifications at various positions, crucial for building a compound library for SAR studies.

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperazine moiety is a cornerstone in the design of anticancer agents, valued for its ability to anchor pharmacophores into the binding pockets of key oncogenic proteins.[1][2] Derivatives of the phenylpiperazine scaffold have demonstrated significant potential as inhibitors of critical signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5] Its deregulation through mutation or overexpression is a hallmark of numerous cancers. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain of EGFR are a validated and successful therapeutic strategy. Phenylpiperazine derivatives have been designed to fit into this ATP-binding pocket, disrupting the downstream signaling cascade and halting tumor growth.[5][6] Computational docking studies have confirmed that these compounds can form key interactions with residues in the EGFR active site.[6]

The diagram below illustrates the EGFR signaling pathway and the point of intervention for TKI inhibitors.

Caption: EGFR signaling pathway and inhibition by a Tyrosine Kinase Inhibitor (TKI).

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. Several studies have evaluated phenylpiperazine derivatives against a panel of human tumor cells, demonstrating potent activity.

| Compound ID | Cancer Cell Line | Assay | Activity Metric | Value (µM) | Reference |

| Compound 23 | MDA-MB-468 (Breast) | NCI60 Screen | GI₅₀ | 1.00 | [7] |

| Compound 25 | HOP-92 (Lung) | NCI60 Screen | GI₅₀ | 1.35 | [7] |

| Compound 3p | A549 (Lung) | MTT Assay | IC₅₀ | 0.05 | [5] |

| Compound 3p | HeLa (Cervical) | MTT Assay | IC₅₀ | 0.08 | [5] |

| Compound 3p | MCF-7 (Breast) | MTT Assay | IC₅₀ | 0.22 | [5] |

| PD-2 | HepG2 (Liver) | MTT Assay | % Inhibition (100 µg/mL) | 90.45% | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[5]

Neuroprotective and Neuromodulatory Activities

The ability of small molecules to cross the blood-brain barrier is a critical feature for treating neurological disorders.[9] Piperazine derivatives are well-represented in this area, with activities spanning neuroprotection, antidepressant, and anxiolytic effects.[10][11]

Mechanism of Action: Cholinesterase Inhibition & Multi-Target Effects

A prominent strategy in treating Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[12] Several piperazine derivatives have been screened and identified as potent AChE inhibitors.[12]

Beyond AChE inhibition, more advanced piperazine-based compounds are being designed as multi-target agents that can also reduce the amyloid and Tau pathologies central to Alzheimer's disease progression.[13] This multi-faceted approach, which may involve modulating secretase activity or Tau phosphorylation, represents a more holistic strategy for treating complex neurodegenerative diseases.

Caption: Key structure-activity relationship points for the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing literature, primarily on related phenylpiperazine and piperazinone structures, strongly suggests significant potential in oncology, neuropharmacology, and inflammatory diseases. The rigidified lactam structure, combined with the diverse substitution possibilities on the phenyl ring, allows for precise tuning of biological activity.

Future research should focus on:

-

Systematic Library Synthesis: Building a focused library of derivatives around the core scaffold to perform comprehensive SAR studies.

-

Target Deconvolution: For compounds showing high potency in phenotypic screens (e.g., cytotoxicity assays), identifying the specific molecular target(s) is crucial for mechanism-of-action studies.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro assays must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploring New Therapeutic Areas: Given the broad activity of piperazines, these derivatives should be screened against other targets, such as those for infectious diseases or metabolic disorders.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound class of compounds holds considerable promise for yielding the next generation of targeted therapies.

References

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (Source: NIH, URL: [Link])

-

Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (Source: SID, URL: [Link])

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (Source: TÜBİTAK Academic Journals, URL: [Link])

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (Source: journals.tubitak.gov.tr, URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (Source: MDPI, URL: [Link])

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (Source: Bentham Science Publishers, URL: [Link])

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (Source: PubMed, URL: [Link])

-

Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (Source: PubMed, URL: [Link])

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (Source: PMC - NIH, URL: [Link])

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (Source: rroij.com, URL: [Link])

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (Source: PMC - NIH, URL: [Link])

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (Source: PubMed, URL: [Link])

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (Source: MDPI, URL: [Link])

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (Source: PMC, URL: [Link])

-

Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (Source: ResearchGate, URL: [Link])

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (Source: sphinxsai.com, URL: [Link])

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (Source: PubMed, URL: [Link])

-

Synthesis and characterization of a series of phenyl piperazine based ligands. (Source: Semantic Scholar, URL: [Link])

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (Source: PubMed, URL: [Link])

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. (Source: Semantic Scholar, URL: [Link])

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (Source: ResearchGate, URL: [Link])

-

This compound. (Source: PubChem, URL: [Link])

- A process for preparing 1-methyl-3-phenylpiperazine.

-

The Stability Study of a Novel Phenylpiperazine Derivative. (Source: Isaac Scientific Publishing, URL: [Link])

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (Source: PharmacologyOnLine - SILAE, URL: [Link])

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 3. sphinxsai.com [sphinxsai.com]

- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. isaacpub.org [isaacpub.org]

- 10. sid.ir [sid.ir]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the design of a diverse array of therapeutic agents. Its unique structural and physicochemical properties have enabled the development of numerous clinically successful drugs, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of phenylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and key synthetic strategies. We will explore their established roles in treating depression, anxiety, and psychosis, and examine their emerging potential in oncology and other therapeutic areas. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the discovery and development of novel phenylpiperazine-based therapeutics.

Introduction: The Versatility of the Phenylpiperazine Core

The phenylpiperazine scaffold, characterized by a piperazine ring linked to a phenyl group, is a recurring motif in a multitude of clinically significant pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable attributes: the piperazine ring's ability to be substituted at the N4 position allows for the introduction of diverse chemical functionalities, modulating pharmacological activity and pharmacokinetic properties.[3] Furthermore, the basic nitrogen atom of the piperazine ring is often crucial for interaction with biological targets, particularly G-protein coupled receptors (GPCRs).[3] This guide will navigate the rich pharmacology of this scaffold, providing a rationale for its continued exploration in drug discovery.

Mechanisms of Action: Modulating Key Neurotransmitter Systems

The therapeutic efficacy of most phenylpiperazine compounds lies in their ability to modulate the activity of key neurotransmitter systems in the central nervous system (CNS), primarily the serotonergic, dopaminergic, and adrenergic systems.[4]

Serotonergic System Modulation

Many phenylpiperazine derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes.[4] This interaction is central to their application as antidepressants and anxiolytics.

-

5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. Phenylpiperazine compounds can act as agonists or partial agonists at these receptors, influencing downstream signaling cascades.[5]

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is also believed to contribute to the therapeutic effects of some antidepressants by enhancing downstream dopamine release in cortical regions. Trazodone, for instance, is a potent 5-HT2A antagonist.[6]

-

Serotonin Reuptake Inhibition (SRI): Some phenylpiperazine derivatives also inhibit the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. This dual mechanism of receptor modulation and reuptake inhibition is a hallmark of multimodal antidepressants like vortioxetine.

Signaling Pathways:

The activation or inhibition of these receptors triggers a cascade of intracellular events. For instance, 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[5][7] Conversely, 5-HT2A receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Caption: Downstream signaling of 5-HT1A and 5-HT2A receptors.

Dopaminergic System Modulation

Interaction with dopamine receptors is another critical aspect of the pharmacology of many phenylpiperazine compounds, particularly those with antipsychotic properties.

-

D2 Receptor Antagonism: Blockade of D2 dopamine receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs. Phenylpiperazine derivatives can act as potent D2 antagonists.[8][]

-

D3 Receptor Antagonism: The D3 receptor is another important target, and compounds with high affinity for D3 receptors are being investigated for their potential in treating substance abuse and other neurological disorders.[8]

Signaling Pathways:

Dopamine receptors are also GPCRs. D1-like receptors (D1 and D5) are coupled to Gs/olf proteins and activate adenylyl cyclase, increasing cAMP levels.[10] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[10] D2 receptors can also signal through β-arrestin-dependent pathways, which can modulate the activity of Akt and GSK3.[8][11]

Caption: Downstream signaling of D1-like and D2-like dopamine receptors.

Adrenergic System Modulation

Certain phenylpiperazine compounds also interact with adrenergic receptors, which can contribute to their therapeutic effects and side-effect profiles.

-

α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to vasodilation and is a mechanism of action for some antihypertensive drugs.[12] This action can also contribute to side effects such as orthostatic hypotension observed with some psychotropic medications.[13]

Signaling Pathways:

α1-adrenergic receptors are coupled to Gq/11 proteins and activate the PLC/IP3/DAG pathway, similar to 5-HT2A receptors.[14] α2-adrenergic receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase.[14] β-adrenergic receptors are coupled to Gs proteins and activate adenylyl cyclase.[15]

Therapeutic Applications: From Bench to Bedside

The diverse pharmacology of phenylpiperazine compounds has led to their successful development for a range of therapeutic indications.

Central Nervous System Disorders

-

Depression: Phenylpiperazine antidepressants like trazodone and vortioxetine are widely prescribed.[4][16] Trazodone's efficacy is attributed to its 5-HT2A antagonism and serotonin reuptake inhibition.[17] Vortioxetine exhibits a multimodal mechanism, acting as a SERT inhibitor, a 5-HT1A agonist, a 5-HT1B partial agonist, and a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist.[18][19] Clinical trials have demonstrated the efficacy of both drugs in treating major depressive disorder.[12][20][21]

-

Anxiety Disorders: The anxiolytic properties of many phenylpiperazine derivatives are linked to their 5-HT1A receptor partial agonism.

-

Schizophrenia: While older typical antipsychotics often had a phenylpiperazine-like structure, newer atypical antipsychotics with this scaffold aim for a broader receptor profile to improve efficacy against negative symptoms and reduce extrapyramidal side effects. Perphenazine, a piperazine phenothiazine, acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[22]

Emerging Therapeutic Areas: Oncology

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents.[1] Their mechanisms in this context are still under investigation but may involve the modulation of signaling pathways crucial for cancer cell proliferation and survival. The modular nature of the phenylpiperazine scaffold makes it an attractive starting point for the design of novel anticancer drugs.[1]

Drug Design and Development: Structure-Activity Relationships (SAR)

The therapeutic utility of phenylpiperazine compounds is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. Understanding these structure-activity relationships is crucial for rational drug design.

Substitutions on the Phenyl Ring

-

Position of Substitution: The position of substituents on the phenyl ring significantly influences receptor affinity and selectivity. For example, in a series of hydantoin-phenylpiperazine derivatives, ortho-substitution with a group having a negative potential was favorable for affinity at both 5-HT1A and α1 receptors.[23][24] The meta position appeared to be important for differentiating between these two receptors.[23][24]

-

Nature of Substituents: Electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring and impact receptor binding. Halogen substitutions are common in many CNS-active phenylpiperazine drugs.

Substitutions on the Piperazine Ring (N4 Position)

The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile. This is where a wide variety of chemical moieties can be introduced to target specific receptors or to modulate physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Data:

| Compound Class | Key Structural Features | Impact on Activity | Reference |

| Spiroethyl phenylpiperazines | Higher molar refraction and positive field effect at the 3-position of the phenyl ring. | Increased binding affinity at the 5-HT1A receptor. | [11] |

| Hydantoin-phenylpiperazines | Bulky substituents at the meta position of the phenyl ring. | Favorable for 5-HT1A receptor affinity over α1 receptor affinity. | [23][24] |